![molecular formula C20H22N4O B2974941 4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034381-74-1](/img/structure/B2974941.png)
4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide” is a chemical compound. It’s a derivative of piperidine , which is a significant synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
Piperidines are synthesized through intra- and intermolecular reactions . Protodeboronation of alkyl boronic esters is a method used in the synthesis of such compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of similar compounds involves N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms . These bonds form infinite chains .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives include protodeboronation of alkyl boronic esters . This process is catalytic and utilizes a radical approach . The reaction sequence is applied to various compounds .Wissenschaftliche Forschungsanwendungen
BACE1 Inhibitors
This compound has been reported to act as a BACE1 inhibitor . BACE1 (beta-secretase 1) is an enzyme associated with the development of Alzheimer’s disease, and inhibitors of this enzyme are sought for their potential to slow or prevent the progression of the disease .
Acetylcholinesterase Reactivators
It also serves as an acetylcholinesterase reactivator . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in muscle activation and memory. Reactivators can reverse the inhibition of acetylcholinesterase, which is important in treating conditions like myasthenia gravis or exposure to certain nerve agents .
Selective ACC1 Inhibitors
The compound is known as a selective ACC1 inhibitor . ACC1 (acetyl-CoA carboxylase 1) plays a role in fatty acid synthesis, and its inhibition can be beneficial in conditions like metabolic syndrome and cancer .
Sulfide Inhibitors
It acts as a sulfide inhibitor, specifically inhibiting sulfide:quinone oxidoreductase . This enzyme is involved in mitochondrial function and energy metabolism, and its inhibition has potential therapeutic applications .
Dual mTORC1 and mTORC2 Inhibitors
The compound has been identified as a dual inhibitor for mTORC1 and mTORC2 . These are components of the mTOR pathway, which is crucial for cell growth and metabolism, making it a target for cancer therapy .
Angiotensin II Receptor Antagonists
It serves as an antagonist for angiotensin II receptors , which are involved in blood pressure regulation. Antagonists can be used to treat hypertension .
Wirkmechanismus
Target of Action
The primary target of 4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is Cathepsin S , a human protein . Cathepsin S plays a crucial role in the immune response by processing antigens for presentation on antigen presenting cells .
Mode of Action
The compound interacts with its target, Cathepsin S, and inhibits its activity . This interaction and subsequent inhibition can lead to changes in the immune response, potentially affecting the progression of diseases where the immune response plays a role .
Biochemical Pathways
The compound affects the antigen presentation pathway by inhibiting Cathepsin S . This can lead to downstream effects on the immune response, potentially altering the course of immune-related diseases .
Result of Action
The inhibition of Cathepsin S by 4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide can result in changes to the immune response . This could potentially lead to alterations in the progression of immune-related diseases .
Eigenschaften
IUPAC Name |
4-cyano-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-12-19(6-9-22-15)24-10-7-17(8-11-24)14-23-20(25)18-4-2-16(13-21)3-5-18/h2-6,9,12,17H,7-8,10-11,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCXITSSTWJMCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.